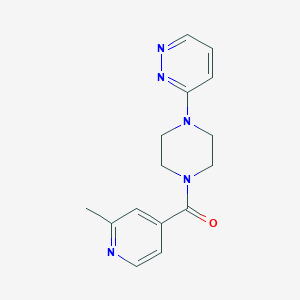![molecular formula C14H17N3O5S B6975025 3-[4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6975025.png)
3-[4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid is a complex organic compound that features a methoxy group, a sulfonylamino group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-methylpyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonylamino group.
Coupling with Methoxyphenyl Group: The sulfonylated pyrazole is coupled with a methoxy-substituted phenyl derivative through a palladium-catalyzed cross-coupling reaction.
Introduction of Propanoic Acid Moiety: Finally, the propanoic acid moiety is introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-[4-Hydroxy-3-[(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid.
Reduction: 3-[4-Methoxy-3-[(1-methylpyrazol-3-yl)amino]phenyl]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-[4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-Methoxyphenyl]propanoic acid: Lacks the sulfonylamino and pyrazole groups, resulting in different chemical and biological properties.
3-[4-Methoxy-3-aminophenyl]propanoic acid: Contains an amino group instead of the sulfonylamino group, leading to different reactivity and applications.
3-[4-Methoxy-3-(1-methylpyrazol-3-yl)phenyl]propanoic acid: Lacks the sulfonyl group, affecting its chemical stability and biological activity.
Uniqueness
3-[4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid is unique due to the presence of both the sulfonylamino and pyrazole groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Propriétés
IUPAC Name |
3-[4-methoxy-3-[(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-17-8-7-13(15-17)23(20,21)16-11-9-10(4-6-14(18)19)3-5-12(11)22-2/h3,5,7-9,16H,4,6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDEZQCMUHOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)S(=O)(=O)NC2=C(C=CC(=C2)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
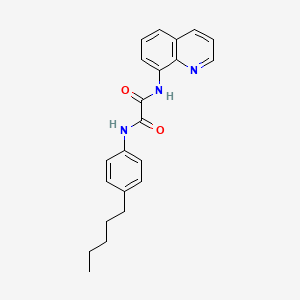
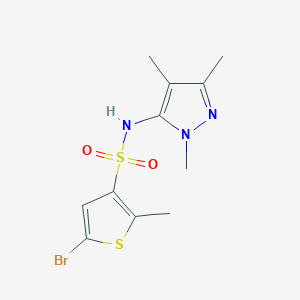
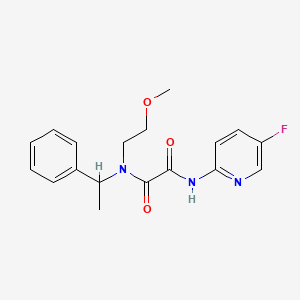
![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B6974962.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine](/img/structure/B6974967.png)
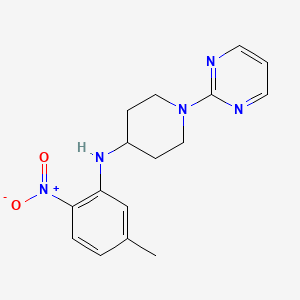
![N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine](/img/structure/B6974977.png)
![[4-(Hydroxymethyl)-4-methoxypiperidin-1-yl]-(2-prop-2-enoxyphenyl)methanone](/img/structure/B6974993.png)
![2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B6975001.png)
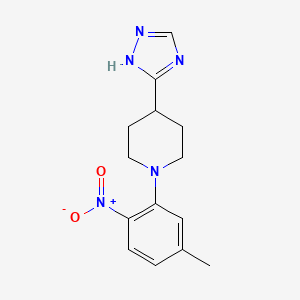
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B6975013.png)
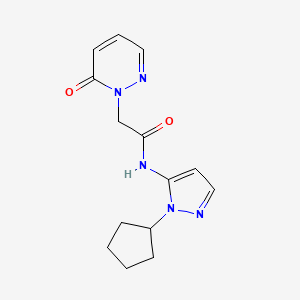
![[4-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[2-(2,2-difluoroethyl)pyrazol-3-yl]methanone](/img/structure/B6975030.png)
